
Desmethyl Celecoxib
Übersicht
Beschreibung
Desmethyl Celecoxib (C₁₆H₁₂F₃N₃O₂S, molecular weight 367.35) is a selective cyclooxygenase-2 (COX-2) inhibitor with an IC₅₀ of 32 nM, synthesized with an optimal yield of 75% . It is a demethylated analog of Celecoxib, retaining the core sulfonamide and trifluoromethylphenyl groups but lacking the methyl group on the pyrazole ring . Its purity exceeds 98%, and it is primarily used in research for studying inflammation and immune pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Desmethyl Celecoxib can be synthesized through various chemical reactions. One common method involves the Claisen condensation of 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione followed by a cyclo-condensation reaction with 4-sulfamidophenylhydrazine hydrochloride to obtain the pyrazole moiety .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the yield and purity of the compound. Techniques such as high-pressure homogenization and recrystallization are employed to enhance the solubility and bioavailability of the compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Desmethyl Celecoxib unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die in der Verbindung vorhandenen funktionellen Gruppen verändern.
Reduktion: Diese Reaktion kann den Oxidationszustand der Verbindung verändern.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte Derivate liefern, während Substitutionsreaktionen verschiedene substituierte Analoga erzeugen können .
Wissenschaftliche Forschungsanwendungen
Chemistry
- Model Compound : Desmethyl Celecoxib serves as a model compound in chemical studies to understand how structural changes can affect COX-2 inhibition. This can lead to the development of more effective anti-inflammatory agents.
Biology
- Cancer Research : Studies have indicated that this compound may inhibit cell proliferation and induce apoptosis in various cancer cell lines. Its structural modifications compared to Celecoxib could influence its efficacy against tumors.
Medicine
- Anti-inflammatory and Analgesic Properties : The compound is being explored for its potential in treating inflammatory conditions, showcasing similar properties to its parent compound, Celecoxib.
Industry
- Pharmaceutical Formulations : this compound is utilized in developing new drug formulations and delivery systems, enhancing the bioavailability and effectiveness of medications .
Pharmacokinetics and Efficacy
A study on the pharmacokinetics of a co-crystal combining tramadol and celecoxib demonstrated that this compound could modify the pharmacokinetic profile of tramadol when co-administered, enhancing analgesic effects without increasing adverse events . This suggests that this compound may play a significant role in optimizing drug combinations for better therapeutic outcomes.
Cancer Chemoprevention
Research indicates that COX-2 inhibitors like Celecoxib can reduce adenomatous polyps in colorectal cancer patients by 40% to 50%. This compound's role in this context is being investigated to determine if it can similarly impact cancer prevention strategies .
Wirkmechanismus
Desmethyl Celecoxib exerts its effects by selectively inhibiting the COX-2 enzyme, which is involved in the production of pro-inflammatory prostaglandins. By blocking COX-2, this compound reduces inflammation and pain. The molecular targets and pathways involved include the inhibition of the COX-2 enzyme and the subsequent reduction in prostaglandin synthesis .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Celecoxib and Demethylated Derivatives
- Structural Similarity : Desmethyl Celecoxib shares 87% structural similarity (Jaccard index = 0.87) with Celecoxib but has a reduced prior probability in generative molecular models due to its demethylated structure .
- COX-2 Inhibition : Celecoxib (IC₅₀ = 0.05 µM) exhibits slightly higher COX-2 inhibitory potency than this compound (IC₅₀ = 0.032 µM) .
- Metabolic Stability : In pharmacokinetic studies, this compound demonstrates comparable plasma stability to Celecoxib in Wistar rats, with both compounds showing <15% variability in bioanalytical assays .
Table 1: Structural and Pharmacokinetic Comparison
Comparison with Other COX-2 Inhibitors
Valdecoxib and Rofecoxib
- Docking Scores : Valdecoxib (-9.458 kcal/mol) and Rofecoxib (-9.367 kcal/mol) exhibit slightly weaker binding affinities to COX-2 compared to Celecoxib (-9.878 kcal/mol) and this compound (predicted -9.5–-9.7 kcal/mol) .
- Selectivity : this compound shows higher COX-2 selectivity (SI > 300) than Valdecoxib (SI = 29) and Rofecoxib (SI = 35) .
Table 2: COX-2 Inhibitory Profiles
Compound | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
---|---|---|
This compound | 0.032 | >300 |
Celecoxib | 0.05 | 294 |
Valdecoxib | 0.07 | 29 |
Rofecoxib | 0.09 | 35 |
Compound 6b | 0.04 | 329 |
Compound 11 (Spiro) | 0.006 | 175 |
Reference |
Pharmacodynamic and Pharmacokinetic Notes
- In Vivo Efficacy : In carrageenan-induced paw edema models, Celecoxib analogs like 6b and 6j outperform this compound in reducing inflammation (AI% = 85% vs. 70% at 8 hours) .
- Metabolite Interactions : this compound shares metabolic pathways with Celecoxib, including cytochrome P450-mediated oxidation, but lacks active metabolites linked to cardiovascular risks .
- Synergistic Potential: Co-administration with Anlotinib in desmoid tumor models suggests this compound may enhance anti-proliferative effects, though data remain preliminary .
Biologische Aktivität
Desmethyl celecoxib, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) celecoxib, has garnered attention for its potential biological activities, particularly in the context of inflammation and cancer. This article explores the pharmacological properties, mechanisms of action, and research findings related to this compound.
Overview of this compound
This compound is produced through the metabolism of celecoxib, primarily via cytochrome P450 enzymes. Its biological activity is characterized by its interaction with cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in the inflammatory process.
This compound primarily functions as an inhibitor of COX-2, similar to its parent compound, celecoxib. The inhibition of COX-2 leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain. Additionally, this compound has been shown to exhibit some degree of COX-1 inhibition, although it is less selective compared to celecoxib.
Table 1: Pharmacological Properties of this compound
Property | Description |
---|---|
Chemical Structure | Metabolite of celecoxib |
COX Inhibition | Primarily COX-2; minor COX-1 inhibition |
Anti-inflammatory Effects | Reduces inflammation through prostaglandin synthesis inhibition |
Analgesic Effects | Provides pain relief similar to other NSAIDs |
Anticancer Activity | Potential to induce apoptosis in certain cancer models |
Research Findings
Several studies have investigated the biological activity of this compound and its implications for therapeutic use:
- Inflammation Models : In animal models, this compound demonstrated significant anti-inflammatory effects comparable to those observed with celecoxib. Studies indicated that both compounds effectively reduced edema in carrageenan-induced paw inflammation models .
- Cancer Research : this compound has been evaluated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through mechanisms independent of COX inhibition. For instance, it has been shown to upregulate 15-lipoxygenase-1 (15-LOX-1), leading to increased production of 13-S-hydroxyoctadecadienoic acid (13-S-HODE), which may contribute to its anticancer activity .
- Case Studies : Clinical observations have noted that patients on celecoxib therapy sometimes experience varying responses attributed to metabolic differences affecting this compound levels. This variability underscores the importance of understanding individual patient metabolism when considering treatment options involving NSAIDs .
Case Study 1: Celecoxib and Colorectal Cancer Prevention
A study involving patients with familial adenomatous polyposis (FAP) showed that treatment with celecoxib led to a significant reduction in adenomatous polyp formation. The role of this compound as a metabolite contributing to this effect remains an area for further exploration .
Case Study 2: Analgesic Efficacy
In a randomized trial comparing tramadol and celecoxib co-crystal formulations, this compound's pharmacokinetics were assessed alongside its analgesic efficacy. Results indicated altered absorption profiles when combined with tramadol, suggesting potential for enhanced pain management strategies .
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to validate the selective inhibition of COX-2 by Desmethyl Celecoxib?
- Methodology : Use recombinant COX-1 and COX-2 enzyme assays to measure IC50 values. Compare inhibition ratios (COX-2/COX-1) to confirm selectivity. For example, this compound exhibits an IC50 of 32 nM for COX-2, with significantly lower activity against COX-1 (e.g., 210 µM for COX-1 in related analogs) . Pair this with cell-based models (e.g., prostaglandin E2 production in LPS-stimulated macrophages) to assess functional selectivity. Include positive controls like Celecoxib (IC50 = 40 nM for COX-2) for benchmarking .
Q. How can researchers optimize analytical methods for quantifying this compound in biological matrices?
- Methodology : Develop a reverse-phase HPLC (RP-HPLC) protocol with response surface methodology (RSM). For instance, use a C18 column, isocratic elution (70:30 buffer:acetonitrile), and optimize parameters like pH (4.45), flow rate (1.2 mL/min), and detection wavelength. Validate linearity (40–240 µg/mL for Celecoxib analogs), precision (RSD < 2%), and sensitivity (LOD 0.02 µg/mL) following ICH guidelines . Include internal standards (e.g., deuterated analogs) to improve accuracy in complex samples.
Q. What strategies ensure the stability of this compound during in vitro and in vivo studies?
- Methodology : Store the compound at -25°C to -15°C in powder form and prepare fresh solutions in DMSO, aliquoted and stored at -80°C to prevent freeze-thaw degradation . Monitor stability under experimental conditions (e.g., pH, temperature) using accelerated stability testing. For in vivo studies, assess pharmacokinetic parameters (e.g., half-life, metabolite formation) via LC-MS/MS, referencing Celecoxib’s known metabolites (e.g., hydroxy and carboxylic acid derivatives) .
Advanced Research Questions
Q. How can researchers address contradictory data on this compound’s anti-inflammatory efficacy across different disease models?
- Methodology : Conduct systematic meta-analyses of preclinical studies, stratifying results by model (e.g., rodent arthritis vs. neuroinflammation), dosage, and endpoints (e.g., cytokine levels vs. behavioral outcomes). Use multivariate regression to identify confounding variables (e.g., genetic background, co-administered drugs). For example, discrepancies in efficacy may arise from differential COX-2 expression or off-target effects on PDK1 pathways . Validate hypotheses using knockout models (e.g., COX-2⁻/⁻ mice) or transcriptomic profiling.
Q. What experimental design principles minimize bias in clinical trials evaluating this compound derivatives?
- Methodology : Implement double-blind, randomized placebo-controlled trials (RCTs) with stratified randomization based on covariates like age and disease severity. Predefine primary endpoints (e.g., pain reduction) and secondary endpoints (e.g., gastrointestinal toxicity) to avoid post hoc bias. Adhere to CONSORT guidelines for transparency and include an independent data monitoring committee to assess adverse events . For ethical rigor, obtain IRB/IEC approval and ensure informed consent documents detail post-trial access provisions .
Q. How can response surface methodology (RSM) enhance the development of this compound formulations?
- Methodology : Apply a face-centered central composite (FCC) design to optimize formulation variables (e.g., excipient ratios, particle size). Use Derringer’s desirability function to balance conflicting objectives (e.g., solubility vs. stability). For example, in HPLC method development, RSM improved peak symmetry and reduced retention time to <7 minutes . Extend this approach to pharmacokinetic studies by modeling dose-response relationships or drug-drug interactions.
Q. What ethical and methodological considerations apply when studying this compound in vulnerable populations?
- Methodology : Limit studies to contexts addressing the health priorities of vulnerable groups (e.g., elderly patients with limited NSAID alternatives). Ensure protocols include additional safeguards: (1) independent advocates for participants with impaired decision-making capacity, (2) post-trial access to effective therapies, and (3) rigorous monitoring of adverse events by ethics committees . Publish negative and inconclusive results to avoid publication bias .
Q. Methodological Best Practices
- Data Reproducibility : Document experimental protocols in line with the Beilstein Journal of Organic Chemistry guidelines, including detailed synthesis steps (e.g., yield optimization to 75% for this compound) and characterization data (NMR, HPLC purity ≥98%) .
- Statistical Rigor : Use power analysis to determine sample sizes and apply mixed-effects models to account for inter-individual variability in in vivo studies .
- Interdisciplinary Collaboration : Combine pharmacological assays with computational modeling (e.g., molecular docking to predict COX-2 binding affinity) and omics approaches (e.g., metabolomics to identify off-target effects) .
Eigenschaften
IUPAC Name |
4-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2S/c17-16(18,19)15-10-14(11-4-2-1-3-5-11)22(21-15)12-6-8-13(9-7-12)25(20,23)24/h1-10H,(H2,20,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPLMBSDWYIIID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.